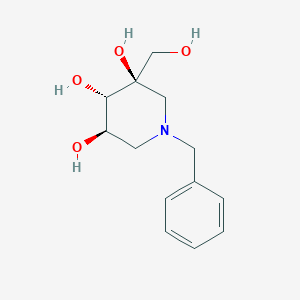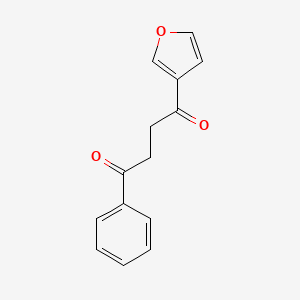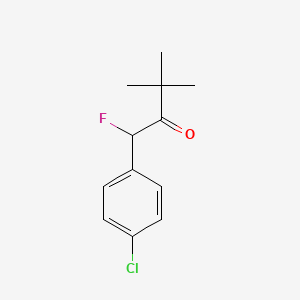
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is a complex organic compound that features a piperidine ring substituted with a benzyl group and three hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the reduction of a precursor compound, such as a benzyl-substituted piperidine derivative, followed by selective hydroxylation. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or alter the piperidine ring.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-substituted piperidones, while reduction could produce piperidine derivatives with fewer hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol is used as a building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural similarity to certain natural products allows it to serve as a model compound in biochemical studies.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific receptors or enzymes.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its functional groups allow for further modification, making it a versatile intermediate in various manufacturing processes.
Mechanism of Action
The mechanism by which (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the compound’s use in different fields.
Comparison with Similar Compounds
Similar Compounds
(3R,4S,5R)-5-(hydroxymethyl)piperidine-3,4-diol: This compound is structurally similar but lacks the benzyl group, which may affect its reactivity and applications.
Other piperidine derivatives: Compounds with different substituents on the piperidine ring can have varying properties and uses.
Uniqueness
The presence of the benzyl group and the specific stereochemistry of (3R,4S,5R)-1-Benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol make it unique compared to other piperidine derivatives
Properties
CAS No. |
664355-20-8 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
(3R,4S,5R)-1-benzyl-3-(hydroxymethyl)piperidine-3,4,5-triol |
InChI |
InChI=1S/C13H19NO4/c15-9-13(18)8-14(7-11(16)12(13)17)6-10-4-2-1-3-5-10/h1-5,11-12,15-18H,6-9H2/t11-,12+,13-/m1/s1 |
InChI Key |
ZZZDUKDQAQOSJA-FRRDWIJNSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@@](CN1CC2=CC=CC=C2)(CO)O)O)O |
Canonical SMILES |
C1C(C(C(CN1CC2=CC=CC=C2)(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 4-[5-[[2-(4-pyridinyl)ethyl]amino]pyrazinyl]-](/img/structure/B12539866.png)
![1,1'-[Pentane-1,5-diylbis(oxy)]bis(4-ethenylbenzene)](/img/structure/B12539869.png)

![2-[(6-Phenylhex-4-en-1-yl)oxy]oxane](/img/structure/B12539874.png)
![3-({N-[(2-Chlorophenyl)methyl]glycyl}amino)benzoic acid](/img/structure/B12539875.png)

![N-{3,5-Bis[(1S)-1-methoxyethyl]-4H-1,2,4-triazol-4-yl}butan-1-imine](/img/structure/B12539899.png)

![Propanamide, N-(phenylmethyl)-3-[(triphenylmethyl)amino]-](/img/structure/B12539912.png)
![Butanoic acid, 1-azabicyclo[2.2.2]oct-2-en-3-yl ester](/img/structure/B12539931.png)
![4-{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}butanoic acid](/img/structure/B12539935.png)
![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)


